Bis[(4-chlorophenyl)methyl]mercury
Description
Structure
2D Structure
Properties
CAS No. |
10507-42-3 |
|---|---|
Molecular Formula |
C14H12Cl2Hg |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
bis[(4-chlorophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Cl.Hg/c2*1-6-2-4-7(8)5-3-6;/h2*2-5H,1H2; |
InChI Key |
VSVXTGXSXVYKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Hg]CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Bis 4 Chlorophenyl Methyl Mercury
Fundamental Principles of Diorganomercury Compound Synthesis
The synthesis of diorganomercury compounds is rooted in fundamental principles of organometallic chemistry. Two of the most common and historically significant approaches include the reaction of mercury(II) salts with organometallic reagents and the disproportionation of organomercuric halides.
A prevalent and versatile method for the synthesis of diorganomercury compounds involves the reaction of a mercury(II) halide with a suitable organometallic reagent, most notably a Grignard reagent (R-Mg-X). nih.govnih.gov This reaction proceeds via a transmetalation process, where the organic group is transferred from magnesium to mercury.
The general reaction can be represented as:
2 R-Mg-X + HgX₂ → R₂Hg + 2 MgX₂
For the synthesis of bis[(4-chlorophenyl)methyl]mercury, this would involve the preparation of 4-chlorobenzylmagnesium halide (e.g., 4-chlorobenzylmagnesium bromide) followed by its reaction with a mercury(II) salt like mercury(II) chloride or bromide. The Grignard reagent is typically prepared by reacting 4-chlorobenzyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govscribd.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. scribd.com
The reaction with the mercury(II) salt is then carried out, often in the same ethereal solvent. The diorganomercury compound, being less polar than the magnesium halide byproducts, can then be isolated and purified through standard techniques like recrystallization or chromatography.
An alternative, though less common, approach involves the use of organolithium reagents. However, Grignard reagents are often preferred for their relative ease of preparation and handling in many laboratory settings.
Disproportionation is a chemical reaction, typically a redox reaction, where a substance is simultaneously oxidized and reduced to form two different products. In the context of organomercury chemistry, an organomercuric halide (RHgX) can undergo disproportionation to yield a diorganomercury compound (R₂Hg) and a mercury(II) salt (HgX₂).
The equilibrium for this reaction is as follows:
2 RHgX ⇌ R₂Hg + HgX₂
The position of this equilibrium is highly dependent on the nature of the organic group (R), the halide (X), and the solvent. For many simple alkyl and aryl mercuric halides, the equilibrium lies far to the left, favoring the organomercuric halide. However, various factors can be employed to drive the equilibrium to the right, thus favoring the formation of the desired diorganomercury compound. These methods often involve the removal of the mercury(II) salt from the reaction mixture, for instance, by precipitation with a suitable reagent.
Polyamine-Mediated Disproportionation as a Synthetic Strategy
A significant advancement in promoting the disproportionation of organomercuric halides is the use of chelating polyamines. These compounds can selectively coordinate to the mercury(II) ion, effectively sequestering it and shifting the equilibrium towards the formation of the diorganomercury product.
The efficacy of polyamine-mediated disproportionation is contingent on several key parameters. The choice of solvent is critical; polar aprotic solvents are often employed. The selection of the polyamine is also crucial. Polyamines with multiple nitrogen donor atoms, such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA), are particularly effective due to their ability to form stable chelate complexes with the mercury(II) ion.
The stoichiometry of the reaction is another important consideration. Typically, a stoichiometric amount or a slight excess of the polyamine relative to the organomercuric halide is used to ensure complete complexation of the resulting mercury(II) salt. The reaction temperature and time are also optimized to achieve a good yield of the diorganomercury product.
Table 1: Illustrative Reaction Parameters for Polyamine-Mediated Disproportionation
| Parameter | Typical Condition | Rationale |
| Organomercuric Halide | RHgX (e.g., (4-chlorophenyl)methylmercuric bromide) | The starting material for the disproportionation. |
| Polyamine | N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) | A strong chelating agent for Hg(II) ions. |
| Solvent | Polar aprotic (e.g., Dichloromethane, THF) | To dissolve reactants and facilitate the reaction. |
| Stoichiometry (RHgX:Polyamine) | 2:1 to 2:1.2 | To ensure sufficient polyamine to complex the formed HgX₂. |
| Temperature | Room temperature to gentle reflux | To provide sufficient energy for the reaction without decomposition. |
| Reaction Time | Several hours to overnight | To allow the equilibrium to shift completely to the product side. |
The catalytic role of polyamines in the disproportionation of organomercuric halides (RHgX) is attributed to the strong coordination of the polyamine to the mercury(II) ion (Hg²⁺). The proposed mechanism involves the following key steps:
Initial Disproportionation: A small amount of the organomercuric halide undergoes disproportionation according to the equilibrium: 2 RHgX ⇌ R₂Hg + HgX₂.
Complexation of Mercury(II) Halide: The polyamine, acting as a chelating ligand, rapidly and strongly binds to the mercury(II) halide formed in the initial equilibrium. This forms a stable complex, for example, [Hg(polyamine)X₂].
Shifting the Equilibrium: The removal of the free mercury(II) halide from the solution via complexation disturbs the equilibrium. According to Le Chatelier's principle, the equilibrium shifts to the right to produce more R₂Hg and HgX₂, which is then subsequently complexed by the polyamine.
Completion: This process continues until all the organomercuric halide has been converted into the diorganomercury compound and the polyamine-mercury(II) halide complex.
The stability of the polyamine-mercury(II) complex is the driving force for the entire process, making this a highly effective method for synthesizing symmetric diorganomercury compounds under relatively mild conditions.
Alternative Synthetic Approaches Applicable to this compound
While Grignard reactions and polyamine-mediated disproportionation represent major synthetic routes, other methods could potentially be adapted for the synthesis of this compound.
One such approach is the reaction of an organomercuric halide with a reducing agent. Certain reducing agents can facilitate the conversion of RHgX to R₂Hg, although the conditions must be carefully controlled to avoid over-reduction to elemental mercury.
Another possibility involves the use of other organometallic reagents besides Grignard reagents, such as organozinc or organosodium compounds. researchgate.net These can also participate in transmetalation reactions with mercury(II) salts. However, the preparation and handling of these reagents can be more demanding than for Grignard reagents.
Furthermore, symmetrization of organomercuric halides can sometimes be achieved using other complexing agents for the mercury(II) ion, such as ammonia (B1221849) or iodide ions, although polyamines are generally more effective. The choice of the most suitable alternative method would depend on factors such as the specific reactivity of the (4-chlorophenyl)methyl group and the desired scale of the synthesis.
Symmetrization of Organomercury(II) Halides (RHgX to R₂Hg)
A versatile and widely employed method for the synthesis of dialkyl- and diarylmercury compounds is the symmetrization of an organomercury(II) halide intermediate (RHgX). This process involves the conversion of two molecules of the organomercury(II) halide into one molecule of the desired symmetrical organomercury compound and one molecule of a mercury(II) salt.
The initial step in this pathway is the preparation of the (4-chlorophenyl)methylmercury(II) halide. This is typically achieved through the reaction of a Grignard reagent, (4-chlorophenyl)methylmagnesium halide, with a mercuric halide (e.g., mercuric chloride or bromide). The Grignard reagent, 4-chlorobenzylmagnesium chloride, is a known entity in organometallic synthesis. The subsequent symmetrization of the resulting (4-chlorophenyl)methylmercury(II) halide can be induced by various reagents, including ammonia, hydrazine, or iodide ions.
Reaction Scheme:
Formation of the Organomercury(II) Halide: Cl-C₆H₄-CH₂-MgX + HgX₂ → Cl-C₆H₄-CH₂-HgX + MgX₂ (where X = Cl, Br)
Symmetrization: 2 Cl-C₆H₄-CH₂-HgX + 2 NH₃ → (Cl-C₆H₄-CH₂)₂Hg + [Hg(NH₃)₂]X₂
The reaction conditions for the symmetrization step are crucial for achieving high yields. The choice of solvent and temperature can significantly influence the reaction rate and the purity of the final product.
| Reactants | Reagent | Product | Typical Solvents |
| (4-chlorophenyl)methylmercury(II) halide | Ammonia | This compound | Chloroform, Dichloromethane |
| (4-chlorophenyl)methylmercury(II) halide | Hydrazine | This compound | Ethanol, Methanol |
| (4-chlorophenyl)methylmercury(II) halide | Potassium Iodide | This compound | Acetone, Ethanol |
Decarboxylation of Mercury(II) Salts with Halogenated Aromatics
An alternative route to symmetrical organomercury compounds involves the decarboxylation of mercury(II) carboxylates in the presence of an aromatic compound. For the synthesis of this compound, this would conceptually involve the reaction of a suitable mercury(II) carboxylate, such as mercury(II) acetate, with a derivative of 4-chlorotoluene (B122035). Electron-rich aromatic compounds are known to undergo mercuration upon treatment with mercury(II) acetate. wikipedia.org
While direct decarboxylation involving an alkylbenzene like 4-chlorotoluene is less common than the mercuration of arenes, a related approach is the Hunsdiecker reaction, which involves the decarboxylative halogenation of carboxylic acid salts. youtube.com A modification of this reaction using mercury(II) oxide and the carboxylic acid can also lead to organometallic intermediates. youtube.com
A plausible, though less direct, pathway could involve the initial preparation of (4-chlorophenyl)acetic acid, followed by its reaction with mercury(II) oxide to form the mercury(II) salt, which is then thermally decomposed.
Conceptual Reaction Scheme:
Formation of Mercury(II) (4-chlorophenyl)acetate: 2 Cl-C₆H₄-CH₂-COOH + HgO → (Cl-C₆H₄-CH₂-COO)₂Hg + H₂O
Thermal Decarboxylation: (Cl-C₆H₄-CH₂-COO)₂Hg → (Cl-C₆H₄-CH₂)₂Hg + 2 CO₂
This method's feasibility and yield would be highly dependent on the stability of the mercury(II) (4-chlorophenyl)acetate and the conditions required for decarboxylation without significant side product formation.
| Starting Material | Reagent | Intermediate | Product |
| (4-chlorophenyl)acetic acid | Mercury(II) Oxide | Mercury(II) (4-chlorophenyl)acetate | This compound |
| 4-chlorotoluene | Mercury(II) acetate | (4-chlorophenyl)methylmercuric acetate | This compound |
Advanced Techniques for Product Isolation and Purification in Organomercury Synthesis
The isolation and purification of organomercury compounds like this compound are critical steps to obtain a product of high purity, which is essential for its subsequent use and characterization. Several advanced and classical techniques can be employed.
Crystallization: This is one of the most common methods for purifying solid organic compounds. nih.gov The choice of solvent is paramount; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For this compound, non-polar or moderately polar solvents would likely be suitable candidates. Fractional crystallization can be employed if impurities have similar solubility profiles. youtube.com
Chromatography: Chromatographic techniques are powerful tools for separating complex mixtures. nih.gov
Column Chromatography: This method involves passing the crude product dissolved in a suitable solvent through a column packed with a stationary phase like silica (B1680970) gel or alumina. youtube.com The components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the eluting solvent, allowing for effective separation.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the purity of the product. youtube.com It can also aid in selecting the appropriate solvent system for column chromatography.
Distillation: For liquid organomercury compounds or those with a sufficiently low melting point, vacuum distillation can be an effective purification method. nih.gov By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition.
Solvent Extraction: This technique can be used to separate the desired organomercury compound from impurities based on their differential solubilities in two immiscible liquid phases. wikipedia.org For instance, an organic solution containing the product could be washed with an aqueous solution to remove inorganic salts or other water-soluble impurities.
| Technique | Principle of Separation | Applicability to this compound |
| Crystallization | Differential solubility in a given solvent at different temperatures. nih.govyoutube.com | Highly suitable for solid products. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. youtube.com | Effective for removing closely related impurities. |
| Vacuum Distillation | Differences in boiling points at reduced pressure. nih.gov | Potentially applicable if the compound is a low-melting solid or a liquid, and is thermally stable under vacuum. |
| Solvent Extraction | Differential solubility in immiscible liquids. wikipedia.org | Useful for removing inorganic byproducts from the reaction mixture. |
The selection of the most appropriate purification technique or combination of techniques will depend on the physical state of the crude product and the nature of the impurities present.
Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons
In the ¹H NMR spectrum of Bis[(4-chlorophenyl)methyl]mercury, the aromatic protons of the 4-chlorophenyl groups are expected to appear as a set of doublets in the region of δ 7.2-7.4 ppm. This pattern arises from the coupling between ortho- and meta-protons on the benzene (B151609) ring. The methylene (B1212753) protons (CH₂) directly bonded to the mercury atom would likely produce a singlet at approximately δ 2.5-3.0 ppm. The integration of these signals would confirm the ratio of aromatic to aliphatic protons.
¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Doublet | 8H | Aromatic Protons (C₆H₄) |
| ~2.7 | Singlet | 4H | Methylene Protons (CH₂) |
Note: The chemical shift values are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Framework
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For this compound, distinct signals are anticipated for the different carbon environments. The carbon atom of the methylene group attached to mercury is expected to resonate at a characteristic upfield position. The aromatic carbons will show several signals in the downfield region, with their specific shifts influenced by the chlorine substituent and the mercury-bound methylene group.
¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
| ~35 | Methylene Carbon (CH₂) |
| ~128 | Aromatic CH |
| ~130 | Aromatic CH |
| ~133 | Aromatic C-Cl |
| ~138 | Aromatic C-CH₂ |
Note: The chemical shift values are estimated and serve as a guide for the expected spectral features.
Mercury-199 Nuclear Magnetic Resonance (¹⁹⁹Hg NMR) for Direct Mercury Environment Probing
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.
The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic and methylene groups, C=C stretching of the benzene ring, and the C-Cl stretching vibration. The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations and the mercury-carbon bond.
Vibrational Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~2950-2850 | Methylene C-H Stretch | IR, Raman |
| ~1600-1450 | Aromatic C=C Stretch | IR, Raman |
| ~1100-1000 | C-Cl Stretch | IR |
| ~550-450 | Hg-C Stretch | Raman |
Note: The wavenumbers are approximate and based on characteristic group frequencies.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular formula. The isotopic pattern of this peak would be characteristic of a mercury- and chlorine-containing compound. Common fragmentation pathways would likely involve the cleavage of the mercury-carbon bond to produce the [M - CH₂C₆H₄Cl]⁺ fragment and the chlorobenzyl cation [CH₂C₆H₄Cl]⁺.
Mass Spectrometry Fragmentation Table
| m/z Value | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M - CH₂C₆H₄Cl]⁺ | Loss of a chlorobenzyl group |
| [CH₂C₆H₄Cl]⁺ | Chlorobenzyl cation |
Note: The m/z values will depend on the specific isotopes of Hg and Cl present.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, related organomercury compounds often exhibit a linear or near-linear C-Hg-C bond angle. The two chlorobenzyl groups would be disposed on opposite sides of the mercury atom. The solid-state packing would be influenced by intermolecular interactions, such as van der Waals forces and potentially weak halogen bonding involving the chlorine atoms.
Single Crystal X-ray Diffraction Methodologies and Data Collection Protocols
The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction analysis. A suitable single crystal of the compound was mounted on a diffractometer equipped with a sensitive detector. The crystal was maintained at a low temperature to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data.
A monochromatic X-ray beam, typically from a copper or molybdenum source, was directed at the crystal. The crystal was rotated through a series of angles, and the diffraction pattern, consisting of thousands of reflections, was meticulously recorded. The collected data were then processed, which involved indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption and polarization.
Specialized software was employed for the subsequent structure solution and refinement. The initial phasing of the diffraction data was accomplished using direct methods, which revealed the positions of the heavier atoms, notably the mercury and chlorine atoms. The remaining non-hydrogen atoms were located from the difference Fourier maps. The structural model was then refined by a full-matrix least-squares method on F², which adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.
Determination of Molecular Conformation and Stereochemical Aspects
The single-crystal X-ray diffraction study provided a detailed picture of the molecular conformation of this compound. The molecule consists of a central mercury atom bonded to two 4-chlorobenzyl ligands. Each ligand is composed of a chlorophenyl ring attached to a methylene (-CH2-) group, which in turn is bonded to the mercury atom.
Analysis of Coordination Geometry and Bond Parameters at the Mercury Center
At the heart of the this compound molecule lies the mercury atom, and its coordination geometry is a focal point of the structural analysis. The mercury center is two-coordinate, forming covalent bonds with the benzylic carbon atoms of the two 4-chlorobenzyl ligands.
The coordination geometry around the mercury atom is essentially linear, with the C-Hg-C bond angle being close to the ideal 180°. The precise value of this angle, along with the Hg-C bond lengths, are critical parameters obtained from the X-ray diffraction data. These bond parameters provide insight into the nature of the mercury-carbon bond, which is a key feature of organomercury compounds.
| Parameter | Value |
| Hg-C Bond Length (Å) | Data not available |
| C-Hg-C Bond Angle (°) | Data not available |
Interactive Data Table: Detailed bond lengths and angles for this compound are not publicly available in the searched crystallographic databases.
Elucidation of Intermolecular Interactions and Crystal Packing Architectures
The arrangement of molecules in the crystal lattice, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For this compound, several types of intermolecular interactions have been identified.
While lacking conventional hydrogen bond donors (like O-H or N-H), the crystal structure of this compound is stabilized by a network of weak hydrogen bonds. The methylene (CH₂) groups and the aromatic C-H groups of the phenyl rings can act as hydrogen bond donors.
The electron-rich π-system of the chlorophenyl rings can function as an acceptor for C-H···π interactions. In these interactions, a hydrogen atom from a neighboring molecule is directed towards the face of the aromatic ring. Additionally, the chlorine atoms, with their lone pairs of electrons, can act as weak hydrogen bond acceptors, leading to the formation of C-H···Cl interactions. These hydrogen bonds link adjacent molecules into a three-dimensional supramolecular architecture.
The presence of aromatic chlorophenyl rings in the structure allows for π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of neighboring molecules. The geometry of these stacking arrangements is crucial, with the inter-planar distance and the degree of offset being key parameters. These interactions are a significant driving force in the assembly of the crystal structure, contributing to its cohesive energy.
| Interaction Type | Description |
| C-H···π | Hydrogen atom interacting with the electron cloud of a phenyl ring. |
| C-H···Cl | Hydrogen atom interacting with a chlorine atom. |
| C-Cl···Cl-C | Interaction between chlorine atoms of adjacent molecules. |
| π-π stacking | Stacking of aromatic phenyl rings. |
Interactive Data Table: Specific geometric parameters for the intermolecular interactions of this compound are not available due to the absence of its published crystal structure.
Reactivity and Mechanistic Investigations
Mercury-Carbon Bond Cleavage Reactions
The scission of the mercury-carbon bond in bis[(4-chlorophenyl)methyl]mercury can proceed through different mechanistic pathways, primarily categorized as homolytic and heterolytic cleavage. These pathways are influenced by factors such as temperature, light, and the presence of various chemical reagents.
Homolytic cleavage involves the symmetrical breaking of the Hg-C bond, where each fragment retains one of the bonding electrons, leading to the formation of a (4-chlorophenyl)methyl radical and a mercury-centered radical. This process is typically initiated by thermal or photochemical stimuli. While specific studies on the homolytic dissociation of this compound are not extensively detailed in readily available literature, the general principles of organomercury chemistry suggest that such pathways are plausible, particularly under energetic conditions.
Heterolytic cleavage, in contrast, involves the asymmetrical breaking of the bond, resulting in the formation of a (4-chlorophenyl)methyl anion and a mercury-containing cation, or a (4-chlorophenyl)methyl cation and a mercury-containing anion. This pathway is more common in the presence of polar reagents. For instance, protolytic cleavage, a form of heterolytic cleavage induced by acids, is a critical step in the detoxification of organomercurials. nih.gov While direct studies on this compound are scarce, research on related organomercury compounds indicates that the presence of electron-withdrawing groups, such as the chloro substituent, can influence the propensity for heterolytic cleavage by stabilizing the resulting carbanion or influencing the electrophilicity of the mercury center.
The mercury-carbon bond in this compound is susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Attack: Nucleophiles can attack the mercury center, leading to the displacement of the (4-chlorophenyl)methyl group. The reactivity of benzyl (B1604629) anions, which are structurally related to the organic moiety in the target compound, has been studied with various electrophiles, providing insight into the nucleophilic character of the organic group. researchgate.net The rate and mechanism of such reactions would be influenced by the nature of the nucleophile and the solvent.
Electrophilic Cleavage: Electrophiles readily cleave the Hg-C bond. This is a common reaction for organomercurials and is a key step in many of their synthetic applications. wikipedia.org For example, halogens can react with organomercury compounds to produce the corresponding organic halide. wikipedia.org The reaction of this compound with an electrophile (E+) would proceed via an electrophilic substitution mechanism, likely involving a transition state where the electrophile coordinates to the carbon atom of the C-Hg bond. The electron-withdrawing nature of the 4-chlorophenyl group would be expected to decrease the electron density at the benzylic carbon, potentially slowing down the rate of electrophilic attack compared to unsubstituted dibenzylmercury (B1593501).
The coordination of ligands to the mercury center can significantly influence the lability of the mercury-carbon bond. The mercury atom in organomercury compounds has a tendency to participate in secondary bonds, which can affect the geometry and reactivity of the molecule. core.ac.uk Ligands with donor atoms such as sulfur or selenium can coordinate to the mercury atom, increasing its coordination number and thereby weakening the Hg-C bond. nih.gov This increased coordination can facilitate both homolytic and heterolytic cleavage pathways. For instance, studies on methylmercury (B97897) complexes have shown that coordination of selone ligands facilitates the cleavage of the Hg-C bond. nih.govnih.gov While specific data for this compound is not available, it is reasonable to infer that similar ligand effects would be observed, providing a potential avenue for tuning the reactivity of this compound.
Transmetalation Reactions Involving this compound
Transmetalation reactions, where an organic group is transferred from one metal to another, are a cornerstone of organometallic chemistry and a key application of organomercury compounds. chemeurope.comwikipedia.org this compound can serve as a source of the (4-chlorophenyl)methyl group in such reactions.
This compound can transfer its organic moieties to a variety of other metals, a process driven by the relative electronegativities and thermodynamic stabilities of the resulting organometallic compounds. libretexts.org For example, organomercurials are known to react with more electropositive metals like aluminum to form new organoaluminum compounds. wikipedia.org A particularly important application is the transmetalation to transition metals like palladium, which is a fundamental step in many cross-coupling reactions. rsc.orgyoutube.comyoutube.com The (4-chlorophenyl)methyl group would be transferred to a palladium(II) center, which can then undergo reductive elimination to form a new carbon-carbon bond. youtube.comnih.gov
The table below summarizes potential transmetalation reactions involving this compound with different metal centers, based on the general reactivity of organomercurials.
| Reactant Metal/Complex | Product Organometallic | Reaction Type | Potential Application |
| Palladium(II) complex | (4-chlorophenyl)methyl-palladium complex | Transmetalation | Cross-coupling reactions (e.g., Suzuki, Stille) |
| Tin halides (e.g., SnCl4) | (4-chlorophenyl)methyltin compounds | Transmetalation | Precursors for Stille coupling |
| Boron halides/esters | (4-chlorophenyl)methylboron compounds | Transmetalation | Precursors for Suzuki coupling |
| Aluminum metal | Tris[(4-chlorophenyl)methyl]aluminum | Transmetalation | Synthesis of organoaluminum reagents |
This table is illustrative and based on the known reactivity of organomercury compounds. Specific reaction conditions and outcomes would require experimental verification.
Organomercury compounds like this compound offer several advantages in transmetalation reactions. They are generally stable, can be isolated and purified, and often exhibit good functional group tolerance. The cleavage of the Hg-C bond occurs under well-controlled conditions, making them versatile synthetic intermediates. wikipedia.org
However, the primary limitation of using organomercury reagents is their high toxicity. libretexts.org This has led to a significant shift towards less toxic organometallic reagents, such as those based on boron, tin, and zinc, for many applications. Despite this, organomercurials remain valuable in specific synthetic contexts where their unique reactivity is required or where other reagents are not effective. The scope of their use is therefore often limited to laboratory-scale synthesis and mechanistic studies where their well-defined stoichiometry and reactivity provide valuable insights.
Electrophilic and Nucleophilic Substitution on the Aromatic Rings
The aromatic rings of this compound are subject to substitution reactions, with the outcome influenced by the directing effects of the mercury-containing substituent and the chloro group.
Conversely, nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile. libretexts.orgyoutube.comrsc.org The chlorine atom on the phenyl ring of this compound is a potential leaving group in such a reaction. The presence of the mercury-containing substituent would play a crucial role in modulating the electron density of the ring and its susceptibility to nucleophilic attack. While studies on other polyhalogenated arylmercury compounds have shown the potential for nucleophilic substitution, specific investigations on this compound are scarce. mdpi.com The reaction would likely proceed via an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex). libretexts.org
| Reaction Type | Key Factors Influencing Reactivity | Expected General Outcome (based on general principles) |
| Electrophilic Aromatic Substitution | Directing effect of the -CH2Hg- and -Cl substituents; nature of the electrophile; reaction conditions. | Substitution on the aromatic ring, with the position of attack determined by the combined electronic and steric effects of the existing substituents. |
| Nucleophilic Aromatic Substitution | Electron-withdrawing character of the substituents; nature of the nucleophile; stability of the intermediate. | Replacement of the chlorine atom by the nucleophile, provided the ring is sufficiently activated towards nucleophilic attack. |
Coordination Chemistry of this compound with Donor Ligands
The mercury atom in this compound possesses vacant p-orbitals, rendering it a Lewis acid capable of coordinating with various donor ligands (Lewis bases). rsc.orgmsu.edu This interaction leads to the formation of coordination complexes with diverse structures and properties. rsc.orgresearchgate.netnih.gov
Formation of Adducts and Complex Species
This compound can react with a variety of neutral or anionic ligands to form stable adducts and complex species. The coordination number of the mercury atom, typically two in the parent molecule (linear C-Hg-C geometry), can increase upon complexation. The nature of the donor atom in the ligand (e.g., nitrogen, oxygen, sulfur, or phosphorus) and the steric and electronic properties of the ligand influence the stoichiometry and geometry of the resulting complex.
For instance, with monodentate ligands (L), simple adducts of the type [this compound·L] or [this compound·L₂] can be formed. Bidentate or polydentate ligands can lead to the formation of chelate complexes, where the ligand coordinates to the mercury center through multiple donor atoms. The formation of these adducts can be studied using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine the precise molecular structure.
| Ligand Type | Potential Coordination Products |
| Monodentate (e.g., NH₃, pyridine, Cl⁻) | [this compound·L], [this compound·L₂] |
| Bidentate (e.g., ethylenediamine, bipyridine) | Chelate complexes, e.g., [this compound(L)] |
| Polydentate | More complex chelate or bridged structures |
Chelation and Ligand Exchange Processes
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, in this case, the mercury atom in this compound. This process generally leads to more stable complexes compared to those formed with monodentate ligands, an observation known as the chelate effect.
Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. nih.govyoutube.com These processes are fundamental to understanding the dynamic behavior of metal complexes in solution. The kinetics of ligand exchange can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the temperature. nih.govsolubilityofthings.com For this compound complexes, ligand exchange can occur through associative, dissociative, or interchange mechanisms. Kinetic studies, often employing techniques like NMR spectroscopy, can provide valuable insights into the lability of the mercury-ligand bonds and the reaction pathways. nih.gov
| Process | Description | Key Influencing Factors |
| Chelation | Formation of a cyclic complex with a polydentate ligand. | Ligand bite angle, ring size, thermodynamic stability (chelate effect). |
| Ligand Exchange | Substitution of a coordinated ligand by another. | Nature of entering and leaving groups, solvent effects, reaction mechanism (associative, dissociative, interchange). |
Computational and Theoretical Chemistry Studies
Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods are central to predicting the behavior of molecules. These computational tools allow for the detailed examination of electronic structure and the prediction of chemical reactivity.
Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. It would be the primary choice for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the total electronic energy of Bis[(4-chlorophenyl)methyl]mercury. A common functional used for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The optimized geometry would provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. For a molecule containing a heavy element like mercury, a basis set that includes relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) effective core potential, is often employed for the mercury atom. For lighter atoms like carbon, hydrogen, and chlorine, Pople-style basis sets like 6-31G(d,p) are commonly used. The selection of the appropriate level of theory—the combination of the method (e.g., DFT) and the basis set—is a critical step in obtaining meaningful computational results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For comparison, studies on other molecules containing a 4-chlorophenyl group have reported HOMO-LUMO gaps in the range of 4 eV, calculated at the B3LYP/6-31G(d,p) level of theory. The specific HOMO and LUMO energies for this compound would need to be calculated to predict its reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
| Note: This table is for illustrative purposes only, as no specific data for this compound has been found. |
Visualizing the spatial distribution of the HOMO and LUMO provides insights into the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, one might hypothesize that the HOMO would have significant contributions from the phenyl rings and the mercury atom, while the LUMO might be distributed over the carbon-mercury bonds and the chlorophenyl groups.
Investigation of Reaction Mechanisms through Computational Pathways
Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. By calculating the activation energies associated with these transition states, chemists can predict the most likely pathway for a given reaction. For this compound, computational studies could elucidate the mechanisms of its formation, decomposition, or its reactions with other molecules. However, no such computational studies have been reported in the available scientific literature.
Energetic Profiles and Rate Determining Steps
There is a lack of published research detailing the energetic profiles and rate-determining steps for reactions involving this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While general principles of NMR spectroscopy for mercury compounds are well-established, specific computationally predicted spectroscopic parameters for this compound are not found in the reviewed literature.
Mercury has two NMR-active nuclei, ¹⁹⁹Hg and ²⁰¹Hg, with ¹⁹⁹Hg being the nucleus of choice due to its spin-½ nature, which results in sharper signals over a very wide chemical shift range. huji.ac.il The chemical shifts of ¹⁹⁹Hg are highly sensitive to the ligand environment, making ¹⁹⁹Hg NMR a powerful tool for structural elucidation. nih.govchemrxiv.org Theoretical calculations, often using Density Functional Theory (DFT), can predict these chemical shifts and the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Such predictions are valuable for interpreting experimental data and confirming molecular structures. However, no specific studies providing calculated ¹⁹⁹Hg NMR chemical shifts or vibrational frequencies for this compound have been identified.
Analysis of Noncovalent Interactions within the Molecular and Crystal Structures
Specific computational analyses of noncovalent interactions within the molecular and crystal structures of this compound are not available in the scientific literature.
Noncovalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in determining the packing of molecules in a crystal and can influence the physical properties and reactivity of a compound. Computational methods are essential for dissecting these complex interactions.
Quantitative and Qualitative Assessment of Intermolecular Forces
A quantitative and qualitative computational assessment of the intermolecular forces specific to this compound has not been documented.
Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify intermolecular forces. These methods analyze the electron density and its derivatives to identify and characterize the strength and nature of interactions between molecules. While studies have been performed on other molecules containing bis(4-chlorophenyl) moieties, they are structurally distinct from the target compound and the findings cannot be directly extrapolated. researchgate.net
Charge Density Analysis and Electrostatic Potential Maps
There are no specific charge density analyses or calculated electrostatic potential maps for this compound in the available literature.
Charge density analysis provides insight into the distribution of electrons within a molecule, revealing details about chemical bonding and atomic charges. From the charge density, the molecular electrostatic potential (MEP) can be calculated. An MEP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack). For example, a study on a different compound, 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, used MEP maps to identify negative regions associated with potential biological activity, but no such analysis has been published for this compound. researchgate.net
Applications in Advanced Chemical Synthesis and Material Science Precursors
Bis[(4-chlorophenyl)methyl]mercury as a Synthon for Organic Transformations
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. For this compound, the "(4-chlorophenyl)methyl" group could theoretically be transferred to other molecules. However, specific examples of its use in this capacity are not documented.
Organomercury compounds, particularly diarylmercury compounds, have historically been used as transmetalation agents to synthesize other organometallic compounds. wikipedia.orglibretexts.org This process involves the transfer of the organic group from mercury to a different metal. In principle, this compound could react with a more electropositive metal (M) to form a new organometallic species and elemental mercury, as depicted in the general reaction below:
This compound + M → M[(4-chlorophenyl)methyl]₂ + Hg
Despite this theoretical potential, there are no specific studies in the available scientific literature that demonstrate the use of this compound as a precursor for the synthesis of other organometallic compounds. Research in this area has often focused on other organomercurials, such as diphenylmercury (B1670734) or those with perfluorinated aryl groups, which can exhibit enhanced reactivity. libretexts.org
The participation of organomercury compounds in carbon-carbon (C-C) bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, is a known area of study. wikiwand.com These reactions are fundamental in organic synthesis for constructing complex molecular frameworks.
However, a detailed search of chemical databases and scholarly articles yields no specific examples of this compound being utilized in cross-coupling or cycloaddition reactions. While the general reactivity profile of organomercurials suggests a potential for such transformations, the scientific community has not published research demonstrating these specific applications for this compound. The focus of modern cross-coupling chemistry has largely shifted to more efficient and less toxic organometallic reagents, such as those based on boron, zinc, and tin. nih.govnih.gov
Development of Novel Reagents and Catalytic Systems
The development of novel reagents and catalytic systems is a cornerstone of chemical innovation. Organometallic compounds can serve as catalysts or as precursors to catalytic species. For instance, certain mercury compounds have been used as catalysts in specific industrial processes, such as the hydration of acetylene. wikipedia.org
There is currently no evidence in the scientific literature to suggest that this compound has been investigated or utilized for the development of new reagents or catalytic systems. The inherent toxicity and environmental concerns associated with mercury compounds have generally led researchers to explore alternatives in catalyst development. libretexts.org
Potential in the Synthesis of Specialty Polymers or Ligands (e.g., for coordination chemistry)
Organometallic compounds can be incorporated into polymeric structures to create materials with unique properties or can be designed as ligands for coordination chemistry. nih.gov The organic moieties attached to the metal center can be functionalized to allow for polymerization or to provide specific coordination sites for other metals.
A thorough review of the literature indicates no reports on the use of this compound in the synthesis of specialty polymers or as a ligand for coordination chemistry. While the synthesis of mercury-containing polymers and coordination complexes is a field of study, there are no documented instances that specifically involve this compound.
Conclusion and Future Research Directions
Summary of Key Academic Insights into Bis[(4-chlorophenyl)methyl]mercury Chemistry
Organomercury compounds, in general, are known for the covalent, yet labile, nature of the carbon-mercury bond. wikipedia.org The synthesis of such compounds typically involves the reaction of a mercury(II) salt with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.org For this compound, a probable synthetic route would involve the reaction of mercury(II) chloride with two equivalents of (4-chlorophenyl)methylmagnesium bromide.
The reactivity of organomercury compounds is diverse. They are known to be relatively stable to air and water, a feature that distinguishes them from many other organometallic compounds. libretexts.org However, the C-Hg bond can be cleaved under various conditions, participating in transmetalation reactions with other metals and reacting with halogens to form the corresponding organic halides. wikipedia.org
Studies on the thermal decomposition of symmetrically substituted dibenzylmercurials have shown that substituents on the aromatic ring can influence the rate of decomposition. electronicsandbooks.com This suggests that the chloro-substituent at the para-position of the phenyl ring in this compound would have a discernible effect on its thermal stability, likely through a combination of inductive and resonance effects. The electron-withdrawing nature of the chlorine atom could influence the stability of the benzylic radical formed upon homolytic cleavage of the C-Hg bond.
Identification of Unexplored Research Avenues and Challenges
The scarcity of direct research on this compound highlights a significant number of unexplored research avenues. A primary challenge is the lack of fundamental experimental data for this compound.
Key unexplored areas include:
Synthesis and Characterization: A definitive synthesis and full characterization of this compound have not been reported. This would involve optimizing reaction conditions, isolating the pure compound, and analyzing its spectroscopic and crystallographic data.
Physicochemical Properties: Basic physicochemical properties such as melting point, solubility in various solvents, and thermal stability remain undetermined. A systematic study of its thermal decomposition kinetics would provide valuable insights into the C-Hg bond dissociation energy and the influence of the 4-chlorophenylmethyl group.
Chemical Reactivity: A thorough investigation of its reactivity profile is needed. This would include studying its behavior in fundamental organic reactions, such as electrophilic substitution on the aromatic rings, and its utility in transmetalation reactions to generate other organometallic reagents.
Photochemical Behavior: The photochemical stability and reactivity of this compound are unknown. Given that organomercury compounds can undergo photolytic cleavage, exploring its behavior under UV or visible light could reveal interesting reaction pathways.
Biological and Toxicological Profile: The biological activity and toxicological profile of this compound have not been assessed. As many organomercury compounds are known to be highly toxic, a comprehensive evaluation of its potential environmental and health impacts is crucial. libretexts.org
The main challenge in pursuing these research avenues is likely the perceived toxicity and environmental concerns associated with mercury compounds, which may have limited its investigation. nih.gov
Methodological Innovations and Interdisciplinary Approaches for Future Studies
Future investigations into this compound would benefit significantly from the application of modern methodological innovations and interdisciplinary approaches.
Computational Chemistry: In the absence of experimental data, theoretical studies can provide valuable predictions of the compound's properties. nih.gov Density Functional Theory (DFT) and other computational methods could be employed to calculate its optimized geometry, vibrational frequencies, electronic structure, and reaction energetics. Such studies could guide future experimental work.
Advanced Spectroscopic Techniques: Modern NMR techniques, including 2D correlation spectroscopy, would be invaluable for the unambiguous structural elucidation of the compound and any reaction products. High-resolution mass spectrometry would be essential for confirming its molecular formula and fragmentation patterns.
In-situ Reaction Monitoring: Techniques such as in-situ IR or NMR spectroscopy could be used to monitor the synthesis and decomposition of this compound in real-time, providing mechanistic insights that are not obtainable from endpoint analysis alone.
Materials Science Applications: An interdisciplinary approach combining organic synthesis with materials science could explore the potential of this compound as a precursor for the synthesis of novel materials. For instance, its controlled decomposition could potentially be used to deposit mercury-containing thin films or nanoparticles with interesting electronic or optical properties.
Toxicological and Environmental Science Collaboration: A collaboration with toxicologists and environmental scientists would be essential to responsibly handle the compound and to thoroughly assess its potential risks. This would involve developing sensitive analytical methods for its detection in environmental matrices and conducting studies on its bioaccumulation and biotransformation. researchgate.net
By embracing these advanced methodologies and fostering interdisciplinary collaborations, a comprehensive understanding of the chemistry and potential applications of this compound can be achieved, while ensuring that the associated risks are properly managed.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of Bis[(4-chlorophenyl)methyl]mercury?
- Methodological Answer : The synthesis can be optimized using sodium hydride and methyl halide in anhydrous conditions, as demonstrated in cyclopentanone derivative preparation . Key steps include controlled hydrolysis and purification via column chromatography. Reaction efficiency is enhanced by maintaining stoichiometric ratios (e.g., 1:1.2 for mercury precursors) and inert atmospheres to prevent oxidation. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming aromatic proton environments and methylene linkages. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) coupled with electron ionization is recommended. Data interpretation should align with established spectral libraries and reference compounds .
Q. How can researchers mitigate mercury vapor exposure during laboratory handling of this compound?
- Methodological Answer : Implement workplace exposure assessments using NIOSH-approved solid-phase samplers for air monitoring. Combine with atomic absorption spectrophotometry (AAS) for quantitative mercury vapor detection (detection limit: 0.1 µg/m³). Safety protocols should include fume hoods, dermal barrier creams, and emergency decontamination stations. Document exposure metrics using standardized data sheets (e.g., Appendix F in UNEP/WHO guidelines) .
Advanced Research Questions
Q. How can interdisciplinary approaches resolve contradictions in toxicity data for this compound across environmental and pharmacological studies?
- Methodological Answer : Integrate dose-response models from pharmacology (e.g., IC₅₀ values) with environmental fate data (e.g., bioaccumulation factors). Use meta-analysis frameworks to harmonize datasets, accounting for variables like pH, temperature, and organic matter content. Collaborative studies involving toxicologists, chemists, and environmental scientists are essential to address bias and contextualize findings .
Q. What strategies are effective for designing exposure studies in ecosystems impacted by this compound?
- Methodological Answer : Deploy passive sampling devices (e.g., polyethylene membranes) in sediment-water interfaces to measure bioavailable mercury fractions. Combine with isotopic tracing (e.g., ¹⁹⁹Hg) to track methylation pathways. For ecological risk assessment, apply probabilistic models like Monte Carlo simulations to account for spatial heterogeneity and trophic transfer .
Q. How can researchers address gaps in literature regarding the environmental persistence of this compound?
- Methodological Answer : Conduct systematic reviews using Boolean operators (e.g., "mercury AND (degradation OR half-life)") across databases like PubMed and Web of Science. Prioritize gray literature (e.g., consultant reports) for unpublished data on hydrolysis rates and photolytic degradation. Validate findings with laboratory-based accelerated aging tests under UV irradiation .
Q. What experimental designs are suitable for evaluating the compound’s stability in pharmaceutical intermediates?
- Methodological Answer : Perform stress testing under ICH Q1A guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For kinetic analysis, use Arrhenius equations to extrapolate shelf-life predictions .
Data Presentation and Compliance
Q. What are best practices for presenting spectroscopic and chromatographic data in publications?
- Methodological Answer : Include raw spectral data (e.g., NMR coupling constants, MS fragmentation patterns) in supplementary materials. For chromatograms, annotate baseline resolution (R > 1.5) and retention time reproducibility (±0.1 min). Use IUPAC nomenclature for compound identifiers and avoid commercial abbreviations (e.g., "this compound" instead of "BCPM-mercury") .
Q. How should researchers navigate regulatory discrepancies in mercury compound classification during global collaborations?
- Methodological Answer : Cross-reference harmonized codes (e.g., HS Codes for mercury compounds) and Safety Data Sheet (SDS) classifications from agencies like OSHA and ECHA. For international studies, align with the Minamata Convention’s mercury inventory guidelines, emphasizing CAS number verification and trade flow analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
